molecular formula C11H16N2O3 B1621968 Urea, (2,5-dimethoxyphenethyl)- CAS No. 69226-57-9

Urea, (2,5-dimethoxyphenethyl)-

Cat. No.: B1621968
CAS No.: 69226-57-9
M. Wt: 224.26 g/mol
InChI Key: ZFLFMVQVVHIIFD-UHFFFAOYSA-N
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Description

Urea, (2,5-dimethoxyphenethyl)-, is a synthetic urea derivative characterized by a 2,5-dimethoxyphenethyl group attached to the urea moiety. For instance, describes [N-[2-(2,5-dimethoxyphenethyl)]-N′-[2-(5-bromopyridyl)]thiourea (D-PBT), a thiourea derivative with spermicidal and antiviral properties . Similarly, and reference 2',5'-dimethoxyfentanyl, an opioid analog featuring a 2,5-dimethoxyphenethyl group linked to a piperidin-4-yl-propionamide scaffold . These analogs suggest that urea derivatives with 2,5-dimethoxy substitutions may exhibit unique physicochemical and biological profiles, warranting comparative analysis with related compounds.

Properties

CAS No.

69226-57-9

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)ethylurea

InChI

InChI=1S/C11H16N2O3/c1-15-9-3-4-10(16-2)8(7-9)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14)

InChI Key

ZFLFMVQVVHIIFD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)N

Other CAS No.

69226-57-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Urea, (2,5-dimethoxyphenethyl)-, with compounds sharing structural motifs such as phenethylamine backbones, methoxy substitutions, or urea/thiourea functionalities. Key comparisons include:

Substitution Patterns and Electronic Effects

  • 2,5-Dimethoxyphenethylamine Derivatives: and describe compounds like (±)-N-(2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine, synthesized via reductive amination. These derivatives exhibit structural similarity but lack the urea moiety, instead featuring amine or sulfonamide linkers .

Thiourea vs. Urea Derivatives

  • D-PBT (Thiourea): reports that D-PBT, a thiourea derivative with a 2,5-dimethoxyphenethyl group, demonstrates spermicidal activity (IC₅₀ = 0.01–0.02 mM) and anti-HIV properties.
  • The urea moiety in such compounds may modulate metabolic stability and binding kinetics .

Pharmacological and Analytical Profiles

  • Biological Activity: β1-Adrenoceptor Inhibition: 3,4-Dimethoxyphenethyl derivatives () show moderate inhibition of heart rate and contractility, whereas urea/thiourea derivatives (e.g., D-PBT) target entirely different pathways (spermicidal/antiviral) . Opioid Activity: 2',5'-Dimethoxyfentanyl () exemplifies how 2,5-dimethoxy substitutions in non-urea scaffolds can yield potent opioid effects, emphasizing the role of the phenethyl group in receptor targeting .
  • Analytical Detection :
    • LC-MS/MS methods () achieve limits of quantification (LOQs) of 1.0–20.0 ng/mL for 2,5-dimethoxy phenethylamines in biological matrices. Urea derivatives may require tailored ionization parameters due to polar urea/thiourea groups .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Core Structure Functional Group Key Activity/Property Source
Urea, (2,5-dimethoxyphenethyl)- Urea + 2,5-dimethoxy Urea Hypothesized metabolic stability -
D-PBT Thiourea + 2,5-dimethoxy Thiourea Spermicidal, anti-HIV
2',5'-Dimethoxyfentanyl Piperidine + 2,5-dimethoxy Propionamide Opioid receptor agonist
4f (3,4-dimethoxyphenethyl) Phenethylamine Amine β1-Adrenoceptor inhibition

Table 2: Analytical Parameters for Detection of 2,5-Dimethoxy Derivatives

Matrix Method LOQ (ng/mL) Key Challenge Source
Urine LC-MS/MS 1.0–20.0 Metabolite differentiation
Blood LC-MS/MS 5.0–10.0 Thermal decomposition (NBOH series)
Hair LC-MS/MS 2.0–5.0 Chronic exposure detection

Research Implications and Gaps

  • Synthetic Challenges: and highlight the use of Mitsunobu reactions and HPLC purification for phenethyl derivatives, suggesting similar methods may apply to urea analogs .
  • Regulatory Status: Compounds like 2',5'-dimethoxyfentanyl are classified as controlled substances (), underscoring the need for forensic vigilance in detecting novel urea derivatives .

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